molecular formula C13H24N2O2 B2510421 Tert-butyl 4-amino-1-azaspiro[4.4]nonane-1-carboxylate CAS No. 1545158-39-1

Tert-butyl 4-amino-1-azaspiro[4.4]nonane-1-carboxylate

Cat. No.: B2510421
CAS No.: 1545158-39-1
M. Wt: 240.347
InChI Key: ZVTWRNPATYORKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-amino-1-azaspiro[4.4]nonane-1-carboxylate is a chemical compound with the molecular formula C13H24N2O2. It is known for its unique spirocyclic structure, which consists of a spiro-connected azaspiro ring system. This compound is often used in various chemical and pharmaceutical research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-amino-1-azaspiro[4.4]nonane-1-carboxylate typically involves the reaction of tert-butyl 4-oxo-1-azaspiro[4.4]nonane-1-carboxylate with an appropriate amine source. The reaction is usually carried out under controlled conditions, such as in the presence of a base and a suitable solvent. The reaction temperature and time are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction conditions are carefully monitored and controlled to meet the stringent requirements of industrial production .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-amino-1-azaspiro[4.4]nonane-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., alkyl halides). The reactions are typically carried out under controlled conditions, such as in the presence of a catalyst and at specific temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce various substituted derivatives of the compound .

Scientific Research Applications

Tert-butyl 4-amino-1-azaspiro[4.4]nonane-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development and as a pharmacological tool.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-1-azaspiro[4.4]nonane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to tert-butyl 4-amino-1-azaspiro[4.4]nonane-1-carboxylate include:

Uniqueness

This compound is unique due to its specific spirocyclic structure and the presence of both amino and carboxylate functional groups. This combination of structural features imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications .

Properties

IUPAC Name

tert-butyl 4-amino-1-azaspiro[4.4]nonane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-6-10(14)13(15)7-4-5-8-13/h10H,4-9,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTWRNPATYORKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C12CCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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